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Abstract

Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the
targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a
cytotoxic drug. The heterogeneity of an ADC, patrticularly its drug load distribution and the
average drug-to-antibody ratio (DAR), are critical quality attributes (CQAS) that significantly
impact its efficacy, safety, and pharmacokinetic profile.[1][2][3][4] Therefore, robust analytical
methods are essential for the comprehensive characterization of ADCs during development
and for quality control during manufacturing.[5] This application note provides detailed
protocols for the primary analytical techniques used to assess ADC homogeneity and drug load
distribution: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass
Spectrometry (LC-MS).

Introduction

The conjugation process of a cytotoxic drug to a monoclonal antibody often results in a
heterogeneous mixture of ADC species with varying numbers of drugs attached.[6] For
instance, lysine-based conjugation can lead to a wide range of positional isomers, while
cysteine-based conjugation, which typically involves the reduction of interchain disulfide bonds,
can produce ADCs with drug loads of 0, 2, 4, 6, or 8.[1][7] The average DAR and the
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distribution of these different drug-loaded species are critical parameters to monitor.[1][2][3][4]
An optimal DAR is crucial; a low DAR may result in reduced potency, whereas a high DAR can
lead to increased toxicity and faster clearance from circulation.[3]

This guide details the experimental workflows and data analysis for the three most common
analytical techniques employed for ADC characterization.

Analytical Techniques for ADC Characterization

A variety of analytical techniques are employed to characterize the homogeneity and drug load
distribution of ADCs. The choice of method often depends on the specific ADC's conjugation
chemistry (e.g., cysteine vs. lysine-linked) and the desired level of detail.[3]

e Hydrophobic Interaction Chromatography (HIC): HIC is a widely used, non-denaturing
technique that separates ADC species based on their hydrophobicity.[8][9][10] Since the
cytotoxic payloads are typically hydrophobic, the retention time on the HIC column increases
with the number of conjugated drugs.[7] This method is particularly well-suited for cysteine-
linked ADCs, providing a clear separation of the different drug-loaded species.[2][3]

» Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is
another powerful separation technique that can be used to determine the DAR of ADCs.[2]
For cysteine-linked ADCs, the analysis is typically performed after reducing the ADC to its
light and heavy chains.[2][11] The separation of the drug-loaded and unloaded chains allows
for the calculation of the average DAR.[2]

e Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly accurate and
detailed characterization of ADCs.[12] Intact mass analysis of the ADC can directly reveal
the distribution of drug-loaded species and allow for a precise DAR calculation.[13][14] For
more complex ADCs, a "middle-up" approach involving enzymatic digestion followed by LC-
MS analysis can provide more detailed information.[15]

Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography
(HIC) for DAR Analysis

This protocol describes a generic method for the analysis of a cysteine-linked ADC using HIC.
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1. Materials and Reagents:

e ADC sample

e Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
o Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[16]
e HPLC system with a UV detector

e HIC column (e.g., TSKgel Butyl-NPR)[16]

2. Sample Preparation:

e Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
3. HPLC Method:

e Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 um)[16]

e Flow Rate: 0.8 mL/min[16]

e Column Temperature: 25 °C

o Detection: UV at 280 nm

e Injection Volume: 10-20 pL

o Gradient:

o

0-15 min: 0-100% B[16]

15-20 min: 100% B

[e]

20-25 min: 0% B

o

25-30 min: 0% B

[¢]

4. Data Analysis:
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 Integrate the peaks corresponding to the different drug-loaded species (DARO, DAR2, DAR4,
etc.).

o Calculate the percentage of each species by dividing the individual peak area by the total
peak area.

o Calculate the average DAR using the following formula: Average DAR = % (% Peak Area of
each species x DAR of each species) / 100

Sample Preparation HIC Analysis Data Analysis
Dilute Prepared Sample Inject onto UV Detectiol Calculate % uf Calculate
GDC Sample > E\Aobile Phase A HPLC System > Hyd ph b ly > (280 nm) | Integrate Peaks ' ach DAR Speci > Average DAFD

Click to download full resolution via product page

Caption: Workflow for ADC DAR analysis using HIC.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for
Reduced ADC Analysis

This protocol is suitable for determining the average DAR of cysteine-linked ADCs.
1. Materials and Reagents:

e ADC sample

 Dithiothreitol (DTT)

» Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

o Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[6]

o HPLC system with a UV detector

e RP-HPLC column (e.g., PLRP-S, 1000 A, 2.1 x 150 mm)[4]
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. Sample Preparation (Reduction):
Dilute the ADC sample to 1 mg/mL in a suitable buffer.
Add DTT to a final concentration of 50 mM.[17]
Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.[17]
. HPLC Method:
Column: PLRP-S, 1000 A, 2.1 x 150 mm, 8 um[4]
Flow Rate: 0.4 mL/min[4]
Column Temperature: 80 °Cl[4]
Detection: UV at 280 nm
Injection Volume: 5 pL
Gradient:[4]
o 0-5min: 20% B
o 5-6 min: 20-75% B
o 6-10 min: 75-90% B
. Data Analysis:

Identify and integrate the peaks corresponding to the light chain (LC), drug-loaded light chain
(LC-D), heavy chain (HC), and drug-loaded heavy chain (HC-D) species.

Calculate the weighted average DAR using the peak areas. The specific formula will depend
on the conjugation strategy.
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Caption: Workflow for reduced ADC analysis by RP-HPLC.

Protocol 3: LC-MS for Intact ADC DAR Determination

This protocol provides a general workflow for the analysis of intact ADCs using LC-MS.

1. Materials and Reagents:
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ADC sample

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1][13]
LC-MS system (e.g., Q-TOF)

Reversed-phase column suitable for large proteins (e.g., Waters ACQUITY BEH C4, 2.1 mm
x 50 mm, 1.7 um)[13]

. Sample Preparation:
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.[13]

Optional: For N-linked glycosylated ADCs, deglycosylation with PNGase F can be performed
to simplify the mass spectrum.[13]

. LC Method:
Column: Waters ACQUITY BEH C4, 2.1 mm x 50 mm, 1.7 pm, 300 A[13]
Flow Rate: 0.3 mL/min[13]
Column Temperature: 60 °C[13]
Injection Volume: 5 pL[13]
Gradient:

0-2 min: 20% B

[e]

2-12 min: 20-60% B

o

12-14 min: 60-90% B

[¢]

14-16 min: 90% B

[¢]

16-18 min: 20% B

[e]
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o 18-20 min: 20% B
4. MS Method:
 |onization Mode: Electrospray lonization (ESI), positive mode
e Mass Range: m/z 1000-4000
e Instrument parameters should be optimized for the specific ADC and mass spectrometer.
5. Data Analysis:
o Extract the total ion chromatogram (TIC).

o Deconvolute the mass spectrum of the main peak to obtain the mass of the different drug-

loaded ADC species.

o Calculate the average DAR based on the relative abundance of each species. Specialized
software is often used for this purpose.[13][14]

LC-MS Analysis Data Processing

Deconvolution of inal Report Average DAR and
Mass Spectrum | DAR Calculation Drug Load Distribution

Sample Preparation

Dilute in
Emacl ADC Sample)—bEwOb“e Phase A

Click to download full resolution via product page
Caption: Workflow for intact ADC analysis by LC-MS.

Data Presentation and Comparison

The following tables summarize typical quantitative data obtained from the different analytical
techniques for commercially available ADCs.

Table 1: Comparison of Analytical Techniques for ADC DAR Analysis
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Hydrophobic Liquid
S Interaction Reversed-Phase Chromatography-
eature
Chromatography HPLC (RP-HPLC) Mass Spectrometry
(HIC) (LC-MS)
Separation based on ) Separation coupled
o Separation based on ] _
o hydrophobicity under o with mass detection
Principle hydrophobicity under

non-denaturing
conditions.[8][9]

denaturing conditions.

for precise mass

determination.

Sample State

Intact ADC

Reduced ADC (Light
and Heavy Chains)

Intact or Digested
ADC

Information Provided

Drug load distribution,
average DAR.[2]

Average DAR.[2]

Precise mass of each
drug-loaded species,
drug load distribution,
average DAR.[13][14]

Primary Application

Cysteine-linked ADCs.

[3]

Cysteine-linked ADCs.

All types of ADCs.

MS Compatibility

Generally not
compatible due to
high salt

concentrations.[8]

Compatible.

Direct coupling.

Resolution

Good for resolving
species with different

drug loads.

Good for separating
light and heavy
chains.

High resolution of

different species.

Table 2: Typical DAR Values for Commercial ADCs
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. Conjugation Typical Analytical

ADC Target Antigen )
Chemistry Average DAR Method(s)
Adcetris®
. ) HIC, RP-HPLC,
(Brentuximab CD30 Cysteine ~4
_ LC-MS[17]
vedotin)
Kadcyla®
(Trastuzumab HER2 Lysine ~3.5 LC-MS[1][14]
emtansine)
Enhertu®
(Trastuzumab HER2 Cysteine ~8 HIC, LC-MS
deruxtecan)
Conclusion

The characterization of ADC homogeneity and drug load distribution is a critical aspect of ADC
development and manufacturing. HIC, RP-HPLC, and LC-MS are powerful and complementary
techniques that provide detailed insights into these critical quality attributes. The choice of the
most appropriate method depends on the specific characteristics of the ADC and the analytical
information required. The protocols and comparative data presented in this application note
serve as a comprehensive guide for researchers and scientists in the field of ADC
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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